molecular formula C18H11F3N2O B2793554 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline CAS No. 478032-24-5

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline

Cat. No.: B2793554
CAS No.: 478032-24-5
M. Wt: 328.294
InChI Key: XWWPLYURYQUOMC-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C18H11F3N2O. It is known for its unique structure, which combines a pyrroloquinoxaline core with a trifluoromethylphenoxy group.

Preparation Methods

The synthesis of 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with pyrrolo[1,2-a]quinoxaline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethylphenoxy group with the pyrroloquinoxaline core, which imparts distinct chemical and biological properties.

Biological Activity

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is a synthetic compound characterized by its unique chemical structure and potential biological activities. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C18_{18}H11_{11}F3_3N2_2O
  • Molecular Weight : 328.29 g/mol
  • CAS Number : Not specified in the sources but referenced as CB8281106.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods to form the quinoxaline core. Recent studies have highlighted eco-friendly synthetic routes that improve yield and reduce environmental impact .

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[1,2-a]quinoxaline derivatives can inhibit the viability of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism of action often involves the inhibition of critical signaling pathways such as Stat3 phosphorylation .

Case Study: Inhibition of A431 Cells

  • Compound Tested : this compound
  • Cell Line : A431 (human epidermoid carcinoma)
  • Result : Demonstrated significant inhibitory effects on cell viability compared to control groups.

Antimicrobial Activity

Pyrroloquinoxalines have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antimalarial Activity

Recent studies have expanded the biological profile of pyrroloquinoxalines to include antimalarial activity. Compounds within this class have been tested against Plasmodium falciparum strains, demonstrating promising results with IC50 values indicating effective inhibition of parasite growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of pyrroloquinoxalines. Modifications to the trifluoromethyl group or alterations in the phenoxy substituent can significantly impact potency and selectivity against specific cancer or microbial targets. For example:

ModificationEffect on Activity
Addition of methoxy groupIncreased anticancer activity
Variation in phenyl substituentsAltered antibacterial efficacy

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPLYURYQUOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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